5-Bromo-2-isopropoxy-N-methylbenzamide
Description
5-Bromo-2-isopropoxy-N-methylbenzamide (CAS: 2270910-95-5) is a substituted benzamide derivative with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of 272.15 g/mol . Its structure features a bromine atom at the 5-position of the benzene ring, an isopropoxy group at the 2-position, and an N-methyl substitution on the benzamide moiety.
Properties
IUPAC Name |
5-bromo-N-methyl-2-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)15-10-5-4-8(12)6-9(10)11(14)13-3/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMUPOVOVRIOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropoxy-N-methylbenzamide typically involves the bromination of 2-isopropoxy-N-methylbenzamide. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-isopropoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Substituent Position and Identity
- The target compound’s isopropoxy group at the 2-position distinguishes it from analogs with methoxy (e.g., ), fluoro (e.g., ), or chloro (e.g., ) substituents. Isopropoxy’s bulkiness may enhance lipophilicity compared to smaller groups like methoxy.
- Bromine Position : While the target compound has bromine at the 5-position, others like 2-bromo-N-[5-(imidazopyrimidin-2-yl)phenyl]benzamide () feature bromine at the 2-position, altering electronic and steric profiles.
The pyrimidine-containing analog in introduces a nitrogen-rich heterocycle, likely enhancing binding affinity in kinase inhibition or nucleic acid-targeted applications.
Physicochemical Properties Molecular Weight: The target compound (272.15 g/mol) is smaller than analogs with extended aromatic systems (e.g., 489.32 g/mol in ), suggesting better bioavailability.
Functional Implications
- Pharmaceutical Potential: The N-methyl group in the target compound may mitigate metabolic instability compared to unmethylated analogs (e.g., ).
- Agrochemical Applications : Brominated benzamides are often explored as herbicides or fungicides; the isopropoxy group’s stability could enhance environmental persistence compared to fluoro or methoxy derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
